molecular formula C14H20N2OS B14300691 N-(Hexylcarbamothioyl)benzamide CAS No. 125788-00-3

N-(Hexylcarbamothioyl)benzamide

Cat. No.: B14300691
CAS No.: 125788-00-3
M. Wt: 264.39 g/mol
InChI Key: MVZCWBLLCMPQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hexylcarbamothioyl)benzamide is an organic compound with the molecular formula C14H20N2OS. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a hexylcarbamothioyl group attached to the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Hexylcarbamothioyl)benzamide can be synthesized through the direct condensation of benzoic acid and hexylamine in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of benzoic acid with hexylamine at elevated temperatures. The process may also utilize various catalysts to enhance the reaction rate and yield. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Hexylcarbamothioyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(Hexylcarbamothioyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Hexylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy . The compound may also interact with other cellular pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hexylcarbamoyl)benzamide
  • N-(Hexylcarbamothioyl)benzenesulfonamide
  • N-(Hexylcarbamothioyl)benzoate

Uniqueness

N-(Hexylcarbamothioyl)benzamide stands out due to its unique combination of a hexylcarbamothioyl group and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, which can be leveraged in research and industrial applications .

Properties

CAS No.

125788-00-3

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

N-(hexylcarbamothioyl)benzamide

InChI

InChI=1S/C14H20N2OS/c1-2-3-4-8-11-15-14(18)16-13(17)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,15,16,17,18)

InChI Key

MVZCWBLLCMPQBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.